molecular formula C16H19N5O2 B2534503 1-(pyridin-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one CAS No. 2320514-95-0

1-(pyridin-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one

Cat. No.: B2534503
CAS No.: 2320514-95-0
M. Wt: 313.361
InChI Key: SBFYGCUQCWGWCW-UHFFFAOYSA-N
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Description

1-(pyridin-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one is a complex organic compound that features a pyridine ring, a pyrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of a diamine with a dihaloalkane.

    Coupling Reactions: The final step involves coupling the pyrazole, pyridine, and piperazine rings through amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(pyridin-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-2-yl)-4-(1H-pyrazole-4-carbonyl)piperazin-2-one: Lacks the trimethyl substitution on the pyrazole ring.

    1-(pyridin-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

1-(pyridin-2-yl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-2-one is unique due to the presence of the trimethyl-substituted pyrazole ring and the piperazine ring. These structural features may confer specific biological activities and pharmacological properties that distinguish it from similar compounds.

Properties

IUPAC Name

1-pyridin-2-yl-4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-15(12(2)19(3)18-11)16(23)20-8-9-21(14(22)10-20)13-6-4-5-7-17-13/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFYGCUQCWGWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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